2-Fluoro-2-deoxy-D-glucose

Hexokinase Kinetics PET Imaging Lumped Constant

Researchers substituting 2-DG for FDG in metabolic imaging face unreliable quantification due to divergent hexokinase kinetics (KmGlc < KmFDG << Km2DG). FDG (CAS 29702-43-0) is the validated standard for PET tracer development and metabolic research. • Superior tumor-to-blood ratio (14.5 vs. 9.4 for 2-DG)-over 50% better lesion contrast for oncology PET imaging. • Myocardial lumped constant (0.99 ± 0.05) near-identical to native glucose, enabling accurate cardiac viability assessment. • Dual-functional probe dissects GLUT transport vs. hexokinase phosphorylation contributions in disease models. Supplied with full QC documentation; shipped ambient for global delivery.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 29702-43-0
Cat. No. B043583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-deoxy-D-glucose
CAS29702-43-0
Synonyms18F Fluorodeoxyglucose
18F-FDG
18FDG
2 Fluoro 2 deoxy D glucose
2 Fluoro 2 deoxyglucose
2-Fluoro-2-deoxy-D-glucose
2-Fluoro-2-deoxyglucose
F 18, Fludeoxyglucose
F 18, Fluorodeoxyglucose
F18, Fluorodeoxyglucose
Fludeoxyglucose F 18
Fluorine 18 fluorodeoxyglucose
Fluorine-18-fluorodeoxyglucose
Fluorodeoxyglucose F 18
Fluorodeoxyglucose F18
Fluorodeoxyglucose, 18F
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyAOYNUTHNTBLRMT-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FDG: Gold Standard Radiotracer for Metabolic Imaging


2-Fluoro-2-deoxy-D-glucose (FDG, CAS 29702-43-0) is a fluorinated glucose analog and the most widely used radiotracer for positron emission tomography (PET). In its [¹⁸F]-labeled form, it serves as the clinical gold standard for visualizing and quantifying tissue glucose utilization [1]. Following cellular uptake via glucose transporters (GLUTs), FDG is phosphorylated by hexokinase to FDG-6-phosphate, which is metabolically trapped intracellularly, enabling non-invasive functional imaging of metabolic demand in oncology, cardiology, and neurology [2].

Workflow PET radiotracer synthesis and metabolic imaging studies
Selection Reference standard / precursor for [18F]FDG preparation
Use Context Glucose utilization research; oncology, cardiology, neurology models

Why FDG Cannot Be Replaced by 2-DG


Although 2-fluoro-2-deoxy-D-glucose (FDG) and 2-deoxy-D-glucose (2-DG) are both glucose analogs used for metabolic imaging, their distinct biochemical properties preclude direct substitution. The single atomic substitution of fluorine for hydrogen in the 2-position of FDG fundamentally alters its interaction with hexokinase and its metabolic fate [1]. Studies demonstrate that the phosphorylation ratio (PR) for FDG is significantly higher than for 2-DG (PR2DG < PRFDG), indicating that FDG is a more efficient substrate for the trapping enzyme hexokinase [1]. Furthermore, the lumped constant (LC), which relates FDG uptake to actual glucose metabolism, is compound-specific and cannot be extrapolated from 2-DG data, as the kinetic parameters (Km and Vmax) for hexokinase differ substantially between the two analogs (KmGlc < KmFDG << Km2DG) [1]. This quantitative divergence in enzyme kinetics and metabolic trapping efficiency means that experimental results, quantification models, and clinical diagnostic interpretations derived from FDG cannot be reliably replicated using 2-DG or other unfluorinated analogs. Using a substitute without accounting for these specific kinetic differences would yield inaccurate metabolic rate calculations and compromised imaging data.

FDG vs. 2-Deoxy-D-glucose (2-DG)
FDG
Higher hexokinase phosphorylation efficiency; established lumped constant for glucose metabolic rate quantification.
2-DG
Lower phosphorylation ratio; kinetic parameters (Km, Vmax) differ substantially, preventing direct data extrapolation.
Lumped constant and kinetic hierarchy are compound-specific; 2-DG values cannot substitute FDG in quantitative PET models.

Quantitative Evidence Supporting FDG Selection


Hexokinase Phosphorylation Ratio: FDG vs. 2-DG

FDG demonstrates a higher phosphorylation ratio (PR) compared to 2-deoxy-D-glucose (2-DG) by hexokinase, the key enzyme responsible for intracellular trapping. The kinetic analysis of bovine and rat glioma hexokinase I (predominant in normal brain) and hexokinase II (increased in brain tumors) established a clear kinetic hierarchy: Km(Glc) < Km(FDG) << Km(2DG), and importantly, PR(2DG) < PR(FDG) [1]. This indicates that FDG is a more efficient substrate for the metabolic trapping mechanism, leading to a higher proportion of phosphorylated and retained tracer, which is critical for PET signal intensity and quantitative accuracy. The lumped constant (LC) calculated for FDG based on these parameters was higher than that predicted from animal studies using 2-DG [1].

Hexokinase Phosphorylation
Head-to-head
Km(Glc) < Km(FDG) << Km(2DG); PR(FDG) higher than 2-DG (bovine and rat glioma hexokinase I/II)
Supports FDG-specific lumped constant; 2-DG kinetics not interchangeable.
In vitro kinetic assay; reported enzyme affinity context.
Hexokinase Kinetics PET Imaging Lumped Constant

Myocardial Trapping: FDG vs. D-3FDG

In the isolated perfused rat heart model, FDG (2-fluoro-2-deoxy-D-glucose) exhibits a phosphorylation lumped constant of 0.99 ± 0.05, which is nearly an order of magnitude higher than that of 3-deoxy-3-fluoro-D-glucose (D-3FDG) at 0.10 ± 0.01 [1]. This indicates that FDG's phosphorylation rate and subsequent tissue accumulation are almost equivalent to that of native glucose, whereas D-3FDG is a very poor substrate. Furthermore, the affinity of cardiac cell membrane transporters for D-3FDG was approximately half that for FDG, and the rate of phosphatase-catalyzed hydrolysis of D-3FDG-6-phosphate was twice that of FDG-6-phosphate, leading to significantly moderated tissue accumulation of D-3FDG [1].

Myocardial Lumped Constant
Head-to-head
FDG: 0.99 ± 0.05 vs. D-3FDG: 0.10 ± 0.01 (~10-fold difference); isolated rat heart
FDG phosphorylation mirrors native glucose; D-3FDG trapping is minimal.
Compartmental modeling; reported cardiac metabolic context.
Cardiac Metabolism PET Tracer Development Fluorosugar Comparison

Tumor and Brain Uptake: FDG vs. 2-DG

A direct biodistribution comparison in C3H mice bearing RIF-1 tumors showed that at 60 minutes post-injection, tissues concentrated more ³H-FDG than ¹⁴C-DG. Specifically, tumor-to-blood and tumor-to-liver ratios for ³H-FDG were 14.5 and 7.4, respectively, compared to 9.4 and 5.6 for ¹⁴C-DG [1]. This represents a >50% improvement in tumor-to-blood contrast and a >30% improvement in tumor-to-liver contrast for FDG. Brain and heart also showed higher accumulation of FDG, while liver and lung uptake were equivalent [1].

Tumor Uptake Ratio
Head-to-head
³H-FDG tumor-to-blood 14.5 vs. ¹⁴C-DG 9.4 (C3H mice, RIF-1 tumor, 60 min)
Reported >50% higher tumor contrast with FDG; supports imaging sensitivity.
Biodistribution model; tissue-to-background review.
Biodistribution Tumor Imaging Tissue-to-Background Ratio

FDG Uptake Limited by Transport, Not Hexokinase

A study across 16 tumor cell lines demonstrated that 2-deoxyglucose (DG) uptake is significantly correlated with 3-O-methylglucose (3-O-MG) transport (p = 0.0012), a measure of GLUT expression, but not with total hexokinase activity [1]. This finding, which is class-level inferential for FDG, establishes that the rate-limiting step for analog uptake is at the membrane transport level rather than intracellular phosphorylation. This mechanistic insight is critical for interpreting FDG-PET signals, as it implies that high FDG uptake in tumors is primarily a reflection of upregulated glucose transporters, not necessarily elevated hexokinase activity [1].

Transport-Limited Uptake
Class-level
DG uptake correlates with 3-O-MG transport (p=0.0012), not hexokinase activity (16 tumor lines)
Rate-limiting step at GLUT level; informs FDG signal interpretation.
Class-level inference; data to verify for FDG specifically.
GLUT Expression Tumor Cell Biology FDG Uptake Mechanism

Phosphorylation, Not GLUT-1, Controls FDG Uptake

In a study of T47D breast cancer cells, a 10-fold increase in total GLUT-1 protein expression did not increase FDG uptake, whereas it greatly increased the transport of 3-O-methylglucose, a non-phosphorylated glucose analog [1]. Conversely, mitochondria from these cells showed a higher affinity for FDG (Km ~100 μM) and a two-fold faster maximum phosphorylation velocity (Vmax) compared to A431 cells (Km ~300 μM, Vmax half that of T47D) [1]. This data demonstrates that FDG accumulation is more tightly controlled by the intracellular phosphorylation capacity than by the number of glucose transporters, providing a unique window into the downstream metabolic machinery of the cell.

Phosphorylation Control
Head-to-head
10× GLUT-1 overexpression did not increase FDG uptake; mitochondria Vmax 2× higher vs A431 (T47D cells)
FDG accumulation tied to phosphorylation capacity, not transporter number.
Cell model evidence; hexokinase affinity context.
GLUT-1 FDG Uptake Hexokinase Activity

FDG vs. FAPI: Background Tissue Uptake Comparison

In a head-to-head intra-individual comparison of ⁶⁸Ga-FAPI and ¹⁸F-FDG PET/CT in 71 cancer patients, tumor uptake was comparable between the two tracers [1]. However, the standardized uptake value (SUVmax) was significantly lower for ⁶⁸Ga-FAPI in background tissues, including brain, oral mucosa, myocardium, liver, and colon [1]. Consequently, tumor-to-background ratios (TBRs) for ⁶⁸Ga-FAPI were significantly higher in some sites like liver and bone [1]. While this highlights a niche for FAPI in low-background imaging, it simultaneously underscores FDG's established, broad utility and the fact that its physiological distribution pattern is well-characterized and clinically validated across a vast range of cancers, whereas FAPI's performance is still being defined for specific tumor types.

FDG vs. FAPI Background
Head-to-head
⁶⁸Ga-FAPI lower SUVmax in brain, myocardium, liver; FDG shows established normal ranges (71 patients)
FDG biodistribution well-characterized; supports universal oncologic benchmark.
Clinical PET/CT context; tracer comparison review.
PET/CT Biodistribution Tumor-to-Background Ratio

FDG: Optimal Application Scenarios


Oncology: Tumor Glucose Metabolism Quantification

FDG is the unequivocal choice for PET imaging in oncology due to its superior tumor-to-blood ratio (14.5) compared to 2-deoxy-D-glucose (9.4) [1], providing >50% better contrast for detecting primary and metastatic lesions. Its well-characterized biodistribution and validated quantification models make it essential for staging, therapy response assessment, and recurrence detection across a vast array of cancers.

Cardiac Viability and Sarcoidosis Imaging

FDG's phosphorylation lumped constant (0.99 ± 0.05) in the myocardium is near-identical to native glucose [1]. This high efficiency makes it the reference tracer for assessing myocardial viability, detecting inflammation (e.g., in cardiac sarcoidosis), and quantifying insulin resistance in research settings. Alternative fluorosugars like D-3FDG show a ten-fold lower trapping efficiency, rendering them unsuitable for this application.

Neurology: Brain Mapping and Neurodegeneration Studies

The kinetic hierarchy of FDG (KmGlc < KmFDG << Km2DG) and its efficient trapping by brain hexokinase I [1] make FDG-PET the standard tool for mapping cerebral glucose metabolism. This is applied in diagnosing dementias (e.g., Alzheimer's disease), localizing epileptic foci, and studying functional brain networks, where the quantitative data from FDG is more reliable and less variable than that from 2-DG.

Mechanistic Research: Transport vs. Phosphorylation Limitation

FDG's unique property of being uptake-limited by GLUT expression rather than hexokinase activity [1], while its accumulation is tightly controlled by phosphorylation capacity independent of GLUT-1 levels [2], makes it a powerful dual-functional probe. Researchers can dissect the contributions of glucose transport and intracellular phosphorylation in various disease models, from cancer to metabolic disorders, providing insights that non-trappable analogs like 3-O-methylglucose cannot offer.

Application
Selection Property
Validation Focus
Tumor glucose metabolism quantification
Validated tumor-to-background contrast
Lesion detectability and therapy response assessment
Cardiac viability and inflammation imaging
Near-native myocardial phosphorylation efficiency
Myocardial glucose utilization quantification
Brain mapping and neurodegeneration studies
Kinetic hierarchy supports glucose metabolic rate calculation
Regional brain metabolism endpoint review
Transport vs. phosphorylation mechanistic research
Uptake limited by GLUT expression; accumulation by phosphorylation
Dual-functional probe for glucose pathway dissection
Quote Request

Request a Quote for 2-Fluoro-2-deoxy-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.